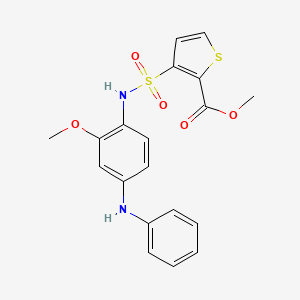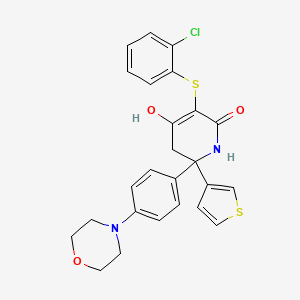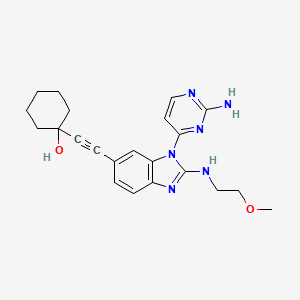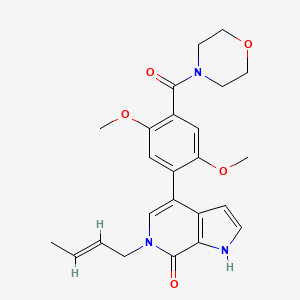
GSK0660
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK0660 is a potent and selective antagonist of peroxisome proliferator-activated receptor beta and delta (PPARβ/δ). It is widely used in scientific research to study the role of PPARβ/δ in various biological processes. The compound has an IC50 value of 155 nM for both PPARβ and PPARδ, making it highly effective in inhibiting these receptors .
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent or intermediate in organic synthesis reactions
Mode of Action
The mode of action of Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is not well-documented. As an organic synthesis reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate are not clearly defined in the available literature. As a reagent in organic synthesis, it’s likely involved in various chemical reactions that lead to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 4195 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through chemical reactions .
Preparation Methods
The synthesis of GSK0660 involves several steps, starting with the preparation of the key intermediate, 3-((2-methoxy-4-(phenylamino)phenyl)amino)sulfonyl)-2-thiophenecarboxylic acid methyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH) and methyl iodide (CH3I). The final product is obtained through purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
GSK0660 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
GSK0660 has a wide range of scientific research applications. In chemistry, it is used to study the role of PPARβ/δ in metabolic pathways and gene regulation. In biology, it is employed to investigate the effects of PPARβ/δ inhibition on cell proliferation, differentiation, and apoptosis. In medicine, this compound is used to explore its potential therapeutic effects in diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, it has applications in industry for the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
GSK0660 is unique in its high selectivity and potency for PPARβ/δ compared to other similar compounds. Some of the similar compounds include GW501516, GW0742, and GSK3787. While GW501516 and GW0742 are agonists of PPARβ/δ, this compound and GSK3787 are antagonists. This compound is particularly notable for its ability to inhibit PPARβ/δ without affecting other PPAR isoforms, such as PPARα and PPARγ .
Properties
IUPAC Name |
methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKBGWLUHKMFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673163 |
Source


|
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014691-61-2 |
Source


|
| Record name | GSK0660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)



![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)



![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)


